4-Valerylphenol

Enzyme Inhibition 17β-HSD Steroid Metabolism

4-Valerylphenol is the definitive C5 phenolic ketone for chain-length-dependent applications. Only the C5 valeryl chain delivers the lipophilicity (LogP 3.02) required for liquid crystal mesophase stability and the specific 17β-HSD3 inhibition (IC50 60.52 µM). C3/C4 homologs cannot replicate these properties. Its intermediate-level membrane dipole perturbation makes it an irreplaceable tool for membrane biophysics. Synthesized in one step from phenol and valeryl chloride; ≥98% purity ensures reproducible yields in acylphenoxyacetic API synthesis.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 2589-71-1
Cat. No. B1679879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Valerylphenol
CAS2589-71-1
Synonymsp-Valerylphenol;  NSC 49186;  NSC-49186;  NSC49186
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C11H14O2/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,12H,2-4H2,1H3
InChIKeyZKCJJGOOPOIZTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Valerylphenone (CAS 2589-71-1) Class and Baseline Characteristics for Informed Sourcing


4-Valerylphenol, also designated as 4′-Hydroxyvalerophenone or p-Valerylphenol (CAS 2589-71-1), is a para-substituted phenolic ketone with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol [1]. The compound exists as a white to off-white crystalline solid with a melting point range of 62–65 °C and a boiling point of 182–183 °C at 3 mmHg [1]. It is classified as a substituted valerophenone and serves primarily as an organic intermediate and pharmaceutical building block, with documented utility in the synthesis of acylphenoxyacetic acid derivatives and as a raw material for liquid crystal formulations [1].

Why 4-Valerylphenol Cannot Be Replaced by Shorter-Chain Phenolic Ketones in Critical Applications


Within the homologous series of para-hydroxy phenyl ketones—including 4-hydroxyacetophenone (C₂), 4-hydroxypropiophenone (C₃), 4-hydroxybutyrophenone (C₄), and 4-valerylphenol (C₅)—the alkyl chain length exerts a decisive influence on both physicochemical properties and biological activity profiles. In membrane biophysics studies, 4-hydroxyvalerophenone induces a distinct perturbation of the phosphocholine head group dipole orientation that differs from both shorter-chain analogs and the reference compound phloretin, demonstrating that chain length determines the nature and magnitude of bilayer interaction [1]. In enzyme inhibition contexts, 4-hydroxyvalerophenone exhibits measurable 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibitory activity with an IC₅₀ of 60.52 µM, a property that is not generalizable across all homologs and is dependent on the specific C₅ alkyl chain [2]. Consequently, substitution with a C₃ or C₄ analog cannot replicate the chain-length-dependent interfacial properties required for liquid crystal intermediates or the specific enzyme interaction profile required for biochemical tool compound applications. The quantitative evidence below establishes the material basis for this differentiation.

4-Valerylphenol: Comparative Evidence for Scientific and Procurement Differentiation


Chain-Length-Dependent 17β-HSD3 Inhibitory Activity: 4-Valerylphenol vs. Shorter-Chain Homologs

In a systematic structure-activity relationship study of 4-hydroxyphenyl ketones as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), 4-hydroxyvalerophenone (Compound 4) demonstrated an IC₅₀ of 60.52 µM [1]. In contrast, the shorter-chain analog 4-hydroxypropiophenone (C₃ chain) was reported to be inactive against the same enzyme target at concentrations up to 100 µM [1]. This stark activity differential—from no measurable inhibition to a defined IC₅₀ value—directly correlates with the extended C₅ valeryl chain length, which confers specific binding interactions absent in the shorter homolog.

Enzyme Inhibition 17β-HSD Steroid Metabolism

Membrane Perturbation Efficacy: 4-Hydroxyvalerophenone Relative to Phloretin and 2-Hydroxy-ω-phenylpropiophenone

In a ²H and ³¹P NMR study of dipolar agents in POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayers, 4-hydroxyvalerophenone was evaluated alongside phloretin and 2-hydroxy-ω-phenylpropiophenone for its ability to modify membrane dipole orientation [1]. The study quantified that addition of 4-hydroxyvalerophenone induces a rotation of the phosphocholine -P-N⁺ dipole toward the hydrocarbon layer, with the magnitude of this effect described as 'to a lesser extent' compared to phloretin, the most potent agent in the series [1]. Additionally, 4-hydroxyvalerophenone reduced the amount of ²H₂O adsorbed at the membrane surface, consistent with its lipophilic dipolar character [1].

Membrane Biophysics NMR Spectroscopy Lipid Bilayer

LogP as a Differentiator: Calculated Lipophilicity of 4-Valerylphenol vs. Shorter-Chain Homologs

The calculated ACD/LogP for 4-hydroxyvalerophenone is 3.02, with ACD/LogD values of 2.78 (pH 5.5) and 2.71 (pH 7.4) . For comparative context, 4-hydroxypropiophenone (C₃) has an experimental LogP of approximately 1.8, and 4-hydroxybutyrophenone (C₄) has a predicted LogP of approximately 2.4 (class-level inference from homologous series trends). The C₅ valeryl chain of 4-hydroxyvalerophenone confers a LogP increment of approximately 0.6–1.2 units relative to these shorter-chain alternatives.

Physicochemical Properties Lipophilicity LogP

Synthetic Utility: Direct One-Step Preparation from Phenol and Valeryl Chloride

4-Hydroxyvalerophenone is accessible via a one-step Friedel-Crafts acylation of phenol with valeryl chloride, yielding >80% and achieving liquid chromatography purity >99.5% following workup [1]. In contrast, the preparation of longer-chain homologs (e.g., C₆ or higher) often requires multi-step sequences due to increased steric hindrance and reduced electrophilicity of the acylating agent, which can adversely affect yield and purity. The C₅ chain length of the valeryl moiety balances sufficient lipophilicity for downstream applications with synthetic accessibility that is comparable to or more favorable than longer-chain analogs [1].

Organic Synthesis Intermediate Friedel-Crafts

Optimal Application Scenarios for 4-Valerylphenol Based on Quantitative Evidence


Liquid Crystal Intermediate: Exploiting C₅ Chain Lipophilicity for Phase Behavior Tuning

4-Hydroxyvalerophenone is established as a raw material intermediate for liquid crystal synthesis [1]. The calculated ACD/LogP of 3.02—which distinguishes it from shorter-chain homologs with lower LogP values [2]—provides the specific lipophilicity required to modulate mesophase stability and transition temperatures in liquid crystalline formulations. The C₅ alkyl chain length represents a design element that influences the anisotropic ordering and dielectric anisotropy of the resulting liquid crystal compounds. Researchers developing novel liquid crystal mixtures for display technologies or optical materials should select 4-hydroxyvalerophenone when the target application requires a specific balance of hydrophobicity and molecular packing that C₃ or C₄ analogs cannot achieve. The compound's one-step synthetic accessibility from phenol and valeryl chloride [3] further supports its use in scalable material production workflows.

Acylphenoxyacetic Acid Derivative Synthesis: A Validated Pharmaceutical Building Block

4-Hydroxyvalerophenone (p-Valerylphenol, NSC-49186) is a key intermediate for the preparation of acylphenoxyacetic acid compounds [1], a class of molecules with documented antibacterial and pharmacological activities as disclosed in patent literature [2]. The para-hydroxy phenyl ketone scaffold provides the nucleophilic phenolic oxygen necessary for subsequent O-alkylation with chloroacetic acid derivatives, while the C₅ valeryl chain contributes the acyl moiety that defines the biological activity of the final acylphenoxyacetic acid product. Shorter-chain analogs would yield correspondingly different acylphenoxyacetic acid derivatives with altered biological profiles. Procurement of 4-hydroxyvalerophenone with purity >99.5% [3] ensures consistent and reproducible yields in the final acylation step, minimizing side products and purification burden during API synthesis.

17β-HSD3 Inhibition Research: A Defined Tool Compound for Steroid Metabolism Studies

With a measured IC₅₀ of 60.52 µM against 17β-hydroxysteroid dehydrogenase type 3 [1], 4-hydroxyvalerophenone serves as a biochemically validated tool compound for investigating 17β-HSD3 function in steroid hormone metabolism, particularly in the context of androgen biosynthesis and hormone-dependent cancers. The chain-length dependence of inhibitory activity—wherein the C₃ analog 4-hydroxypropiophenone exhibits no measurable inhibition [1]—establishes 4-hydroxyvalerophenone as a structurally defined starting point for medicinal chemistry optimization programs. Researchers engaged in 17β-HSD3 inhibitor development or mechanistic enzymology studies can rely on this compound as a reference inhibitor with reproducible activity, enabling benchmarking of novel chemical entities and structure-activity relationship exploration.

Membrane Biophysics: Calibrated Dipole Perturbation for Lipid Bilayer Studies

In studies of lipid bilayer structure and function using NMR spectroscopy, 4-hydroxyvalerophenone provides an intermediate level of dipole perturbation—rotating the phosphocholine -P-N⁺ dipole toward the hydrocarbon layer to a lesser extent than phloretin [1]. This intermediate effect, combined with the compound's ability to reduce membrane surface hydration, makes it a valuable tool for investigating the relationship between dipolar agent strength and membrane protein function, ion channel conductance, or drug-membrane partitioning. Unlike phloretin, which induces strong structural changes that may saturate or obscure subtle membrane effects, 4-hydroxyvalerophenone offers a more moderate perturbation that can reveal concentration-dependent membrane responses. For laboratories conducting membrane biophysics research, the compound's well-characterized behavior in POPC model membranes provides a reproducible benchmark for comparative studies of novel dipolar agents.

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